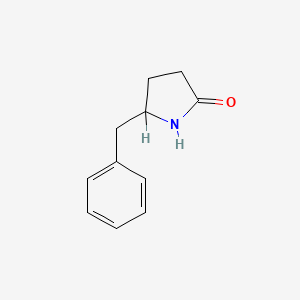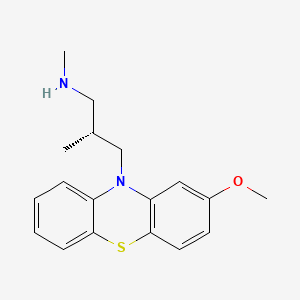
N-Desmethyllevomepromazine
概要
説明
N-Desmethyllevomepromazine is a metabolite of levomepromazine, a phenothiazine derivative used primarily as an antipsychotic medication. Levomepromazine is known for its sedative, antiemetic, and analgesic properties. This compound is formed through the N-demethylation of levomepromazine, a process catalyzed by cytochrome P450 enzymes .
科学的研究の応用
N-Desmethyllevomepromazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with cytochrome P450 enzymes and its role in drug metabolism.
Medicine: Investigated for its potential therapeutic effects and side effects as a metabolite of levomepromazine.
作用機序
Safety and Hazards
将来の方向性
While specific future directions for N-Desmethyllevomepromazine were not found in the retrieved sources, the field of drug delivery systems is evolving rapidly. There is a growing interest in developing controlled drug delivery systems, nano-drug delivery, smart and stimuli-responsive delivery using intelligent biomaterials . These advancements could potentially be applied to this compound in the future.
準備方法
Synthetic Routes and Reaction Conditions
N-Desmethyllevomepromazine can be synthesized through the N-demethylation of levomepromazine. This process involves the removal of a methyl group from the nitrogen atom in the levomepromazine molecule. The reaction is typically carried out using cytochrome P450 enzymes, which facilitate the transfer of electrons and protons necessary for the demethylation process .
Industrial Production Methods
Industrial production of this compound involves the use of biocatalysts, such as cytochrome P450 enzymes, to achieve the N-demethylation of levomepromazine. The reaction conditions include maintaining an appropriate temperature and pH to optimize enzyme activity and ensure efficient conversion of levomepromazine to this compound .
化学反応の分析
Types of Reactions
N-Desmethyllevomepromazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to levomepromazine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under basic conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and other oxidized derivatives.
Reduction: Levomepromazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
N-Desmethyllevomepromazine is similar to other phenothiazine derivatives, such as:
Chlorpromazine: Another phenothiazine antipsychotic with similar receptor binding profiles.
Promethazine: A phenothiazine derivative used primarily as an antihistamine and antiemetic.
Trifluoperazine: A phenothiazine antipsychotic with a higher potency than levomepromazine.
Uniqueness
This compound is unique due to its specific formation through the N-demethylation of levomepromazine and its distinct pharmacokinetic properties. Its role as a metabolite provides insights into the metabolic pathways and potential side effects of levomepromazine .
特性
IUPAC Name |
(2R)-3-(2-methoxyphenothiazin-10-yl)-N,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20/h4-10,13,19H,11-12H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDGBRQEYYPJEM-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958853 | |
| Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37819-98-0 | |
| Record name | N-Desmethyllevomepromazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037819980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYLLEVOMEPROMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR95ATJ2UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-O-anthracen-9-yl 13-O-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl] 2-hexyltridecanedioate](/img/structure/B1194861.png)
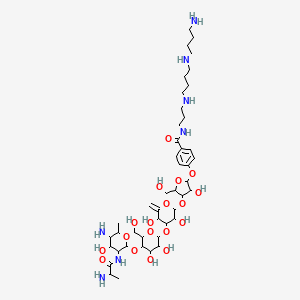
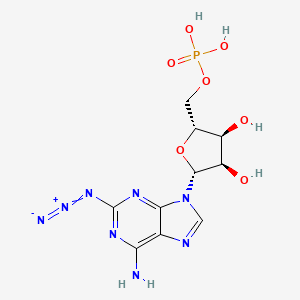
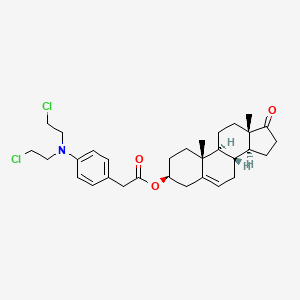
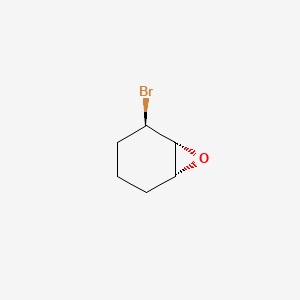

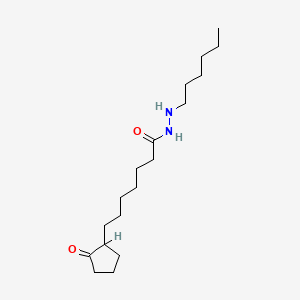
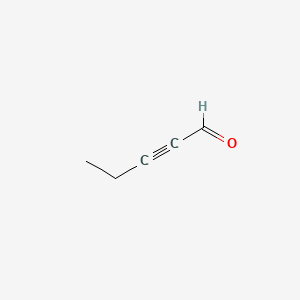
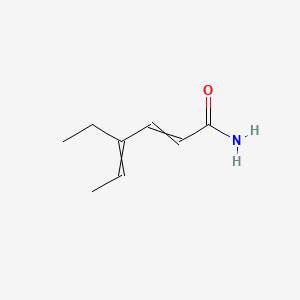
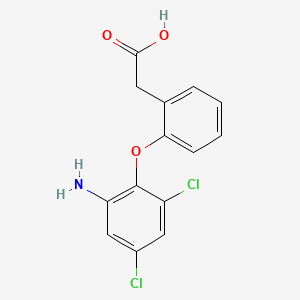
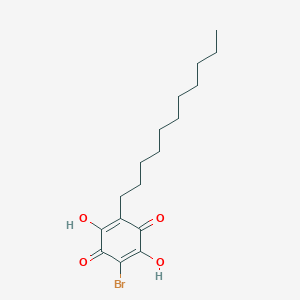
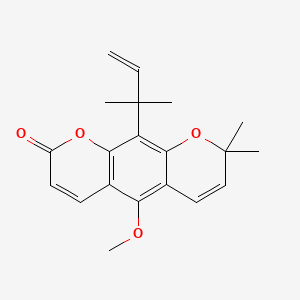
![(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol](/img/structure/B1194881.png)
